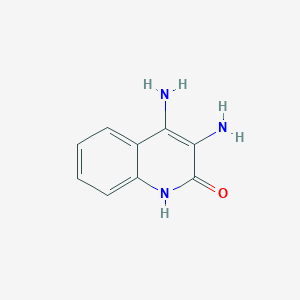

3,4-Diaminoquinolin-2(1h)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

3,4-diamino-1H-quinolin-2-one |

InChI |

InChI=1S/C9H9N3O/c10-7-5-3-1-2-4-6(5)12-9(13)8(7)11/h1-4H,11H2,(H3,10,12,13) |

InChI Key |

MMKVEZDEKWZIKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3,4 Diaminoquinolin 2 1h One and Its Analogues

Retrosynthetic Analysis of the 3,4-Diaminoquinolin-2(1H)-one Core

Retrosynthetic analysis is a problem-solving technique used in organic synthesis. wikipedia.org It involves breaking down a target molecule into simpler, commercially available precursors. wikipedia.orgchemrxiv.org For this compound, a primary disconnection can be made at the C-N bonds of the amino groups and the amide bond within the quinolinone ring.

A logical retrosynthetic pathway for this compound (I) would involve the following key disconnections:

C-N Bond Disconnections: The two amino groups at the C3 and C4 positions can be conceptually disconnected to reveal a dinitro or a nitro-azido precursor. This points towards the introduction of these functionalities via nitration and azidation reactions on a suitable quinolinone core, followed by reduction.

Quinolinone Ring Disconnection: The quinolinone ring itself can be disconnected through a retro-Friedländer type reaction, suggesting precursors like an appropriately substituted 2-aminobenzaldehyde (B1207257) or 2-aminophenyl ketone and a compound containing an activated methylene (B1212753) group.

This analysis suggests that a key intermediate in many synthetic routes would be a substituted 2-aminoquinolin-4(1H)-one or a related quinoline (B57606) derivative. researchgate.net

Conventional Multi-Step Synthetic Approaches

Traditional methods for synthesizing the this compound core often involve several steps, including the formation of the quinolinone ring followed by the introduction and modification of functional groups. udel.eduyoutube.comnih.gov

The formation of the quinolinone ring is a crucial step. Several named reactions can be employed for this purpose:

Friedländer Annulation: This reaction involves the condensation of a 2-aminobenzaldehyde or 2-aminophenyl ketone with a compound containing an α-methylene group adjacent to a carbonyl group to form a quinoline. researchgate.net

Camps Cyclization: This method utilizes the base-catalyzed cyclization of an o-acylaminoacetophenone to yield a quinolinone derivative.

Conrad-Limpach-Knorr Synthesis: This involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines, which can then be converted to the desired quinolin-2-one scaffold.

These ring-closing reactions provide the basic quinolinone framework upon which further functionalization can be carried out. wikipedia.orgnih.gov

Once the quinolinone core is established, the next phase involves the introduction and manipulation of functional groups to install the diamino substitution pattern. A common strategy involves:

Nitration: Electrophilic nitration of the quinolinone ring, typically at the 3-position, to introduce a nitro group.

Further Functionalization: Introduction of a second nitrogen-containing group, often as an azide (B81097) or another nitro group, at the 4-position.

Reduction: Subsequent reduction of the nitro and/or azido (B1232118) groups to the corresponding amines.

This multi-step process allows for the regioselective installation of the amino groups. nih.gov

Direct amination of the quinolinone ring is a more direct approach, though it can be challenging to control regioselectivity. nih.gov Methods include:

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (e.g., a halogen) is present at the 3- or 4-position, it can be displaced by an amine nucleophile.

Reductive Amination: The reaction of a ketone or aldehyde with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent. sioc-journal.cnd-nb.infomasterorganicchemistry.com

Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): This powerful cross-coupling reaction can form C-N bonds between an aryl halide and an amine.

These methods offer alternative pathways to introduce the required amino functionalities.

A key and direct precursor for the synthesis of this compound is 2-aminoquinolin-4(1H)-one. researchgate.net A reported synthesis starts with the nitration of 2-aminoquinolin-4(1H)-one to yield 2-amino-3-nitroquinolin-4(1H)-one. This intermediate is then subjected to further reactions to introduce the second amino group. For instance, a reported method involves the transformation of 2-amino-3-nitroquinolin-4(1H)-one into a 3,4-diamino derivative through a series of steps. researchgate.net

Another approach involves the synthesis of 2,4-diaminoquinoline-3-carbonitriles from the corresponding azido- or tetrazolo-quinolines. scilit.comresearchgate.net These can then potentially be converted to the target compound.

A direct synthesis of 2,3-diaminoquinolin-4(1H)-one has been reported starting from 2-aminoquinolin-4(1H)-one. researchgate.net This key intermediate can then be used to synthesize various fused tricyclic quinolones. researchgate.net The process involved treating 2-aminoquinolin-4(1H)-one with hot nitric acid in acetic acid. researchgate.net

| Starting Material | Key Transformation | Intermediate/Product | Reference |

| 2-Aminoquinolin-4(1H)-one | Nitration | 2-Amino-3-nitroquinolin-4(1H)-one | researchgate.net |

| Azido-quinolines | Reduction/Rearrangement | 2,4-Diaminoquinoline-3-carbonitriles | scilit.comresearchgate.net |

| 2-Aminoquinolin-4(1H)-one | Multi-step synthesis | 2,3-Diaminoquinolin-4(1H)-one | researchgate.net |

Contemporary and Green Chemistry Synthetic Protocols

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. nih.govacs.org In the context of this compound synthesis, this translates to:

Catalytic Methods: Utilizing transition metal catalysts (e.g., palladium, copper, cobalt) to achieve transformations with high efficiency and selectivity, often under milder conditions. rsc.orgrsc.orgorganic-chemistry.org

One-Pot Reactions and Multicomponent Reactions (MCRs): Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel, which reduces waste and improves efficiency. mdpi.comnih.govmdpi.com

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner reactions. organic-chemistry.org A six-step synthesis of functionalized 4-arylquinolin-2(1H)-ones has been developed using controlled microwave heating. organic-chemistry.org

Flow Chemistry: Conducting reactions in continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ionic liquids, or deep eutectic solvents. nih.govnih.gov

These contemporary approaches aim to make the synthesis of this compound and its analogues more sustainable and economically viable.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. oatext.comchemrxiv.orgscielo.org.za This technology utilizes the ability of polar molecules to convert electromagnetic energy into heat, resulting in rapid and uniform heating of the reaction mixture. oatext.comchemrxiv.org

In the context of quinoline-related structures, microwave irradiation has been successfully employed in the Biginelli reaction to produce 3,4-dihydropyrimidin-2(1H)-ones. This reaction typically involves the three-component condensation of an aldehyde, a β-ketoester, and urea (B33335). chemrxiv.org The application of microwave heating in these syntheses has been shown to be remarkably efficient, with some reactions completing within 0.5 to 1 minute, a significant improvement over the 15-24 hours required under conventional conditions. oatext.com For instance, the synthesis of 3,4-dihydropyrimidin-2(1H)-ones has been achieved with yields between 89-98% under microwave irradiation at 80°C, a stark contrast to the 15-25% yields obtained with conventional heating. chemrxiv.org

Furthermore, microwave-assisted methods have been developed for the one-pot synthesis of 2,4-dichloroquinolines from anilines and for the preparation of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines, highlighting the versatility of this technique in generating diverse heterocyclic compounds. nih.govasianpubs.org These methods are often favored for their efficiency, reduced environmental impact, and suitability for creating libraries of compounds for drug discovery. oatext.comnih.gov

Catalyst-Mediated Reactions (e.g., Acid Catalysis, Heterogeneous Catalysis)

Catalysis plays a pivotal role in the synthesis of quinoline derivatives, offering pathways with enhanced efficiency, selectivity, and milder reaction conditions. Both acid catalysis and heterogeneous catalysis have been extensively explored.

Acid Catalysis: The Biginelli reaction, a classic method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones, is traditionally performed under strong acidic conditions. nih.gov Various acid catalysts have been employed to improve this reaction. For example, trichloroacetic acid has been used as an efficient catalyst for the one-pot, three-component reaction of aldehydes, alkyl acetoacetates, and urea or thiourea (B124793) at 70°C under solvent-free conditions. nih.gov Brønsted acidic ionic liquids have also been reported as effective catalysts, enabling the reaction to proceed at or near room temperature. nih.gov Other acid catalysts, such as ytterbium triflate (Yb(OTf)₃) and indium(III) chloride, have been shown to increase yields and shorten reaction times. organic-chemistry.org

Heterogeneous Catalysis: Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recycling. mdpi.com Silicotungstic acid supported on Amberlyst-15 has been utilized as a heterogeneous catalyst for the Biginelli reaction under solventless conditions. mdpi.com Cuttlebone, a naturally occurring material, has also been demonstrated as an effective and environmentally friendly catalyst for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. scielo.org.mx The use of solid acid catalysts, such as zirconium(IV) chloride, has also been reported to efficiently catalyze the three-component condensation to afford dihydropyrimidinones in high yields. researchgate.net Furthermore, a heterogeneous cobalt oxide has been shown to be an effective catalyst for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to quinolines. organic-chemistry.org

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a significant goal in green chemistry, aiming to reduce waste and environmental impact. Many of the catalyst-mediated syntheses of quinoline-related compounds have been successfully adapted to solvent-free, or "solventless," conditions.

The Biginelli reaction, for example, has been efficiently carried out without a solvent using various catalysts. nih.govnih.govmdpi.comscielo.org.mx Using a Brønsted acidic ionic liquid, 3,4-dihydropyrimidin-2(1H)-ones can be synthesized at 90°C in 30 minutes or at 30°C over 10 hours under solvent-free conditions. nih.gov Similarly, the use of trichloroacetic acid as a catalyst at 70°C allows for the solvent-free synthesis of these compounds. nih.gov Heterogeneous catalysts like silicotungstic acid on Amberlyst-15 and cuttlebone have also proven effective under solventless conditions at 92°C and 90°C, respectively. mdpi.comscielo.org.mx The use of copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O) as a catalyst under solvent-free conditions has also been reported to produce 3,4-dihydropyrimidine-2-[1H]-thiones/ones in high yields. researchgate.net These solvent-free approaches offer several advantages, including high yields, short reaction times, simple operational procedures, and easy work-up. researchgate.net

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound scaffold is crucial for modulating its biological activity. Synthetic strategies have been developed to introduce a wide range of substituents at various positions on both the aromatic and heterocyclic rings.

Introduction of Diverse Substituents at Aromatic and Heterocyclic Positions

The synthesis of substituted quinoline derivatives can be achieved through various methods, including the use of substituted starting materials in cyclization reactions or by direct functionalization of the pre-formed quinoline ring. For instance, in the Biginelli reaction, a wide variety of substituted aromatic and aliphatic aldehydes can be used to generate diverse 3,4-dihydropyrimidin-2(1H)-ones. scielo.org.mx This includes aldehydes bearing electron-donating groups (e.g., -OH, -CH₃, -OCH₃) and electron-withdrawing groups (e.g., -Cl, -Br, -F, -NO₂). scielo.org.mx

Furthermore, N-substituted ureas and thioureas can be employed in the Biginelli reaction to introduce substituents at the N1 position of the resulting dihydropyrimidinone ring. organic-chemistry.org The development of methods for creating asymmetrically N-substituted pyridinophane derivatives highlights the potential for introducing different functional groups onto nitrogen atoms within heterocyclic structures. rsc.org Direct functionalization of the quinoline core can be achieved through reactions like the iron-catalyzed cross-coupling of heteroaromatic tosylates and phosphates with Grignard reagents, allowing for the introduction of alkyl groups. organic-chemistry.org

Accessing Fused Tricyclic Quinolo-Derivatives

The synthesis of fused tricyclic systems based on the quinoline framework has garnered significant attention due to the interesting biological properties of these complex molecules. researchgate.net this compound serves as a key intermediate for the preparation of such compounds. researchgate.netarkat-usa.org

A direct synthetic route to 2,3-diaminoquinolin-4(1H)-one has been developed, which can then be transformed into a variety of tricyclic fused products. researchgate.netdntb.gov.ua For example, reaction of 2,3-diaminoquinolin-4(1H)-one with 1,2-dicarbonyl compounds leads to the formation of quinolines fused with six-membered rings. researchgate.net Specifically, the condensation of this compound with diacetyl yields 2,3-dimethylpyrazino[2,3-c]quinoline-5(6H)-one. arkat-usa.org

Furthermore, treatment of 2,3-diaminoquinolin-4(1H)-one with sodium nitrite (B80452) in hydrochloric acid results in a tricyclic product containing a five-membered ring. researchgate.net Microwave irradiation has been shown to improve the yields of some of these cyclization reactions. researchgate.net Other strategies for constructing fused tricyclic systems include the intramolecular cycloaddition of propargyl-substituted methyl azaarenes and the [3+2] cycloaddition reaction of oxime chlorides with 3,4-dihydroisoquinoline (B110456) imines to form isoxazole-fused and 1,2,4-oxadiazoline-fused tricyclic systems, respectively. mdpi.comnih.gov

Preparation of Related Diaminoquinolines via Azido- or Tetrazolo-Intermediates

An alternative approach to the synthesis of diaminoquinolines involves the use of azido or tetrazolo compounds as key intermediates. scilit.comresearchgate.netresearchgate.net This strategy allows for the introduction of amino groups at the 2- and/or 4-positions of the quinoline ring. scilit.comresearchgate.net

The synthesis typically begins with the corresponding chloroquinoline, which is then converted to an azidoquinoline upon reaction with sodium azide. researchgate.netresearchgate.net For instance, 4-azido-2-chloroquinoline-3-carbonitrile can be prepared from the corresponding dichloro compound. researchgate.net These azidoquinolines can exist in equilibrium with their fused tetrazoloquinoline tautomers. researchgate.netgrafiati.com

The conversion of the azido or tetrazolo group to an amino group is often achieved through the intermediacy of phosphazenes. scilit.comresearchgate.net Alternatively, reduction of the azide can be accomplished using methods such as catalytic hydrogenation (H₂/Pd-C). researchgate.net This approach provides a versatile route to various diaminoquinoline derivatives that might be difficult to access through other synthetic pathways.

Chemical Reactivity and Transformation Mechanisms of 3,4 Diaminoquinolin 2 1h One

Reaction Mechanisms Involving the Amino Functionalities

The two amino groups at the C3 and C4 positions are the primary sites of nucleophilic reactivity and can also undergo electrophilic transformations. Their proximity influences their reactivity, often leading to cyclization reactions.

The lone pairs of electrons on the nitrogen atoms of the amino groups make them potent nucleophiles. This nucleophilicity is central to many of the reactions this compound undergoes. masterorganicchemistry.com

Acylation: The amino groups readily react with acylating agents like acid chlorides and anhydrides. This reaction proceeds through a nucleophilic addition-elimination mechanism at the electrophilic carbonyl carbon of the acylating agent. msu.edu

Alkylation: While direct alkylation with alkyl halides can occur, it is often less controlled and can lead to polyalkylation. mnstate.edu

Reaction with Carbonyl Compounds: The amino groups can react with aldehydes and ketones in a nucleophilic addition reaction to form imines (Schiff bases) after the elimination of water. msu.edumsu.edu This reactivity is fundamental to the construction of larger molecular frameworks.

Michael Addition: The amino groups can act as nucleophiles in Michael (1,4-addition) reactions with α,β-unsaturated carbonyl compounds.

A key aspect of the nucleophilicity of the dual amino groups is their ability to participate in cyclization reactions. For instance, treatment of 4-amino-3-pyridinioquinolin-2(1H)-one chlorides with hydrazine (B178648) hydrate (B1144303) leads to the formation of 3,4-diaminoquinolin-2(1H)-ones. researchgate.net

The relative nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are more nucleophilic than ammonia (B1221849). masterorganicchemistry.com However, steric hindrance can significantly impact this trend. masterorganicchemistry.com

| Nucleophile Reactivity Data | |

| General Trend | Secondary amines > Primary amines > Ammonia masterorganicchemistry.com |

| Influencing Factors | Basicity, Steric Hindrance masterorganicchemistry.com |

While the amino groups are primarily nucleophilic, the nitrogen atoms can undergo electrophilic attack under specific conditions.

Diazotization: In the presence of nitrous acid (generated from NaNO₂ and a strong acid), primary aromatic amines can be converted to diazonium salts. This reaction is a cornerstone of aromatic chemistry, allowing for the introduction of a wide range of functional groups.

Formation of Sulfonamides: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation can be used to protect the amino group or to introduce the sulfonamide moiety, which is a common feature in many biologically active molecules.

Reactivity of the Quinolin-2(1H)-one Ring System

The quinolin-2(1H)-one scaffold itself possesses distinct reactive sites: the benzene (B151609) ring and the carbonyl group of the pyridinone ring.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. minia.edu.eg

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. minia.edu.eg

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. minia.edu.eg

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. minia.edu.eg However, the presence of the basic amino groups can complicate these reactions by coordinating with the Lewis acid catalyst. mnstate.edu

The mechanism of EAS involves the initial attack of the electrophile by the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

| Common Electrophilic Aromatic Substitution Reactions | |

| Reaction | Reagents |

| Nitration | HNO₃, H₂SO₄ minia.edu.eg |

| Halogenation | X₂, FeX₃ (X = Cl, Br) minia.edu.eg |

| Sulfonation | Fuming H₂SO₄ minia.edu.eg |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ minia.edu.eg |

| Friedel-Crafts Alkylation | RCl, AlCl₃ minia.edu.eg |

The carbonyl group at the C2 position of the quinolinone ring is susceptible to nucleophilic attack. libretexts.org The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbon atom an electrophilic center. libretexts.org

Reactions at the carbonyl group can include:

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (-CH₂-) using strong reducing agents. The Clemmensen reduction (using zinc-mercury amalgam in hydrochloric acid) is a classic method for this transformation. mnstate.edu

Addition of Nucleophiles: Strong nucleophiles can add to the carbonyl carbon. masterorganicchemistry.com However, the amide resonance within the quinolinone ring reduces the electrophilicity of the carbonyl carbon compared to a typical ketone.

Conversion to Thioamides: The carbonyl oxygen can be replaced with sulfur using reagents like Lawesson's reagent or phosphorus pentasulfide to form the corresponding thioamide.

Cycloaddition and Condensation Reactions for Fused Heterocycles

The presence of the vicinal diamino functionality makes 3,4-diaminoquinolin-2(1H)-one an excellent precursor for the synthesis of fused heterocyclic systems through cycloaddition and condensation reactions. These reactions often involve the two amino groups reacting with a bifunctional electrophile.

Formation of Fused Pyrazines: Reaction with α-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, leads to the formation of pyrazino[2,3-c]quinolinones. A study on the related 2,3-diaminoquinolin-4(1H)-one demonstrated its reaction with various 1,2-dicarbonyl compounds to yield pyrazino[2,3-b]quinoline derivatives. researchgate.net

Formation of Fused Imidazoles: Condensation with aldehydes followed by oxidative cyclization can yield imidazo[4,5-c]quinoline derivatives. The reaction with furfural (B47365) has been used to synthesize furyl-substituted imidazoquinolines. researchgate.net

Formation of Fused Triazoles: While not directly a cycloaddition, the reaction of one amino group to form an azide (B81097), followed by an intramolecular reaction with the adjacent amino group or another functional group, can lead to fused triazole systems.

Diels-Alder Type Reactions: While less common for this specific substrate, heterocyclic systems can sometimes participate in Diels-Alder reactions, acting as either the diene or the dienophile, to construct polycyclic structures. mdpi.com Cascade reactions involving multicomponent reactions followed by cycloadditions are also powerful strategies for building molecular complexity. frontiersin.org

These cyclization strategies are highly valuable in medicinal chemistry and materials science for creating novel, complex scaffolds from a relatively simple starting material. researchgate.net

Reactions with 1,2-Dicarbonyl Compounds

The presence of adjacent amino groups in this compound facilitates its reaction with 1,2-dicarbonyl compounds. This transformation is a well-established method for the construction of pyrazine (B50134) rings fused to other heterocyclic systems. The reaction proceeds via a double condensation mechanism, where each amino group forms an imine with one of the carbonyl groups of the dicarbonyl compound. Subsequent intramolecular cyclization and aromatization by loss of water molecules lead to the formation of a stable, fused pyrazinoquinolone system.

This reaction is a specific example of the broader quinoxaline (B1680401) synthesis, applied here to a quinolinone scaffold. The choice of the 1,2-dicarbonyl compound determines the substitution pattern on the newly formed pyrazine ring.

Formation of Triazole Derivatives

Compounds with vicinal diamino groups, such as this compound, are key precursors for the synthesis of fused 1,2,3-triazole rings, which are structural analogs of benzotriazole. The most common method to achieve this transformation is through diazotization of one of the amino groups with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl), followed by an intramolecular cyclization.

The mechanism involves the formation of a diazonium salt at the C4-amino group. This highly reactive intermediate is then attacked by the nucleophilic C3-amino group, leading to ring closure and the formation of the stable, fused triazole ring system with the elimination of a proton. Triazoles, which consist of a five-membered ring with three nitrogen atoms, have gained significant attention in medicinal chemistry. scispace.comsapub.org Various synthetic methods have been developed for their preparation, highlighting their importance as a scaffold in drug discovery. organic-chemistry.orgmdpi.com

Pyrazinoquinolone Formation

The condensation of this compound with 1,2-dicarbonyl compounds directly yields pyrazino[2,3-c]quinolinone derivatives. A specific example of this is the reaction with diacetyl (butane-2,3-dione), which produces 2,3-dimethylpyrazino[2,3-c]quinoline-5(6H)-one. arkat-usa.orgarkat-usa.org This one-pot reaction is an efficient method for synthesizing complex, polycyclic heteroaromatic compounds. arkat-usa.org The resulting pyrazinoquinolone framework is of interest in materials science and medicinal chemistry.

Table 1: Synthesis of Pyrazinoquinolones from this compound

| Reactant 1 | Reactant 2 (1,2-Dicarbonyl) | Product |

| This compound | Diacetyl | 2,3-Dimethylpyrazino[2,3-c]quinolin-5(6H)-one arkat-usa.orgarkat-usa.org |

| This compound | Benzil | 2,3-Diphenylpyrazino[2,3-c]quinolin-5(6H)-one |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method used to form carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. libretexts.orgmdpi.com For a molecule like this compound to participate directly in a Suzuki-Miyaura coupling, it would first need to be functionalized with a suitable leaving group, such as a halogen (Br, I) or a triflate, on its aromatic ring.

While direct coupling of the parent compound is not typical, its halogenated derivatives can serve as effective substrates. The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. libretexts.org

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halide bond of the halogenated quinolinone, forming a palladium(II) species.

Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination : The two organic fragments on the palladium complex couple, and the desired biaryl product is released, regenerating the palladium(0) catalyst for the next cycle. libretexts.org

This methodology is highly valuable for the synthesis of complex aryl- and heteroaryl-substituted quinolinones. The use of unprotected nitrogen-rich heterocycles in Suzuki-Miyaura couplings can be challenging but is achievable under specific conditions, making it a relevant pathway for modifying the this compound scaffold. nih.gov

Table 2: Representative Suzuki-Miyaura Reaction of a Halogenated Quinolinone Derivative

| Substrate | Boronic Acid | Catalyst | Base | Product |

| 6-Bromo-3,4-diaminoquinolin-2(1H)-one | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6-Phenyl-3,4-diaminoquinolin-2(1H)-one |

| 6-Iodo-3,4-diaminoquinolin-2(1H)-one | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 6-(4-Methoxyphenyl)-3,4-diaminoquinolin-2(1H)-one |

Rearrangement Reactions (e.g., Wolff Rearrangement)

The Wolff rearrangement is a specific reaction in organic chemistry that involves the conversion of an α-diazocarbonyl compound into a ketene (B1206846) through the expulsion of dinitrogen gas, accompanied by a 1,2-rearrangement. wikipedia.org This reaction can be induced by thermal, photochemical, or metal-catalyzed (commonly silver(I) oxide) methods. wikipedia.orgorganic-chemistry.org

The resulting ketene is a highly reactive intermediate that is typically not isolated. It can be trapped in situ by various nucleophiles. For instance, reaction with water yields a carboxylic acid, while reactions with alcohols or amines produce esters or amides, respectively. wikipedia.orgorganic-chemistry.org This rearrangement is the core step of the Arndt-Eistert homologation, a process for converting a carboxylic acid into its next higher homolog. organic-chemistry.org

This compound itself does not possess the requisite α-diazocarbonyl functionality and therefore does not undergo the Wolff rearrangement directly. To induce such a rearrangement, the quinolinone would need to be chemically modified in multiple steps to introduce an α-diazo ketone group, a transformation that is not synthetically straightforward for this particular scaffold. Therefore, the Wolff rearrangement is not considered a characteristic reaction of this compound.

Derivatization Strategies and Scaffold Exploration Based on 3,4 Diaminoquinolin 2 1h One

Rational Design of Derivatives for Enhanced Properties

Rational design involves the deliberate modification of a lead compound to improve specific characteristics, such as biological activity, selectivity, or analytical detectability. This approach leverages an understanding of structure-activity relationships (SAR) and the physicochemical properties of the scaffold.

The covalent attachment of chromophoric or fluorophoric groups to the 3,4-diaminoquinolin-2(1H)-one scaffold is a key strategy for developing molecular probes and imaging agents. The amino groups are nucleophilic and can be readily derivatized through reactions like amide bond formation or Schiff base condensation to introduce moieties that absorb or emit light.

The design of such derivatives often involves coupling the quinolinone core, which acts as a recognition element, with a signaling unit such as a fluorophore. mdpi.com This can create chemosensors where interaction with a specific analyte induces a change in the fluorescence properties. mdpi.com The choice of fluorophore is critical and depends on the desired photophysical properties, such as absorption and emission wavelengths, quantum yield, and photostability. For instance, boron-dipyrromethene (BODIPY) dyes are a versatile class of fluorophores that can be incorporated into molecular designs to create reporter dyes for various biological applications. beilstein-journals.org The introduction of these groups allows for the visualization and tracking of molecular interactions in biological systems.

Table 1: Examples of Fluorophore Classes for Derivatization This table is illustrative and provides examples of fluorophore classes that could be chemically linked to the this compound scaffold.

| Fluorophore Class | Potential Attachment Chemistry | Primary Application |

|---|---|---|

| BODIPY (Boron-dipyrromethene) | Amide coupling with a carboxyl-functionalized BODIPY. | Fluorescent labeling, indicator displacement assays. beilstein-journals.org |

| Xanthene Dyes (e.g., Fluorescein, Rhodamine) | Reaction with isothiocyanate or succinimidyl ester derivatives of the dye. | Fluorescent probes, pH sensors. beilstein-journals.orgmdpi.com |

| Benzothiadiazole (BTD) | Nucleophilic aromatic substitution or coupling reactions. | Analyte-sensing optical devices. mdpi.com |

| Coumarin | Amide bond formation with a coumarin-carboxylic acid. | Molecular probes, FRET pairs. |

In analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS), the inherent properties of an analyte can lead to poor ionization efficiency and thus low detection sensitivity. xjtu.edu.cn Chemical derivatization is a powerful technique to overcome these limitations. spectroscopyonline.com The goal is to modify the analyte to enhance its gas-phase ion generation, improve chromatographic behavior, or introduce a specific mass shift for unambiguous identification. spectroscopyonline.com

For this compound and its analogues, the primary amine groups are ideal targets for derivatization. Introducing a moiety that is permanently charged or easily ionizable can dramatically increase sensitivity in electrospray ionization (ESI) mass spectrometry. mdpi.com For example, reacting the amines with reagents that introduce a quaternary ammonium (B1175870) group adds a fixed positive charge, significantly boosting the signal in positive-ion mode. mdpi.com Other strategies involve reacting the amines to form products that are more stable or have better fragmentation patterns in tandem MS (MS/MS) analysis. nih.gov

Table 2: Derivatization Strategies for Amine-Containing Compounds for MS Analysis This table presents general derivatization reagents and strategies applicable to the primary amine groups of the this compound scaffold.

| Reagent/Strategy | Reaction Type | Effect on MS Analysis | Reference |

|---|---|---|---|

| Girard's Reagents | Forms a hydrazone derivative with a quaternary ammonium group. | Introduces a permanent positive charge, enhancing ESI signal. | spectroscopyonline.com |

| Phenyl isothiocyanate (PITC) | Forms a phenylthiourea (B91264) derivative. | Improves ionization and chromatographic separation. | nih.gov |

| 2,4,6-Trimethylpyrylium (TMPy) | Modifies primary amines. | Increases signal-to-noise ratios and produces sharp peaks. | mdpi.com |

| 4,4′-dithiodipyridine (DTDP) | Reacts with sulfhydryl groups, but analogous reagents exist for amines. | Enhances ionization efficiency by introducing a pyridinic site. | mdpi.com |

Combinatorial Chemistry Approaches for Library Synthesis

Combinatorial chemistry provides a high-throughput method for synthesizing a large number of structurally related compounds, known as a library. researchgate.net This approach is invaluable for lead discovery and optimization, as it allows for the rapid exploration of structure-activity relationships. The "split-and-pool" (or mix-and-split) synthesis method is a cornerstone of combinatorial chemistry, enabling the geometric expansion of products from a set of building blocks. combichemistry.comuzh.ch

The this compound scaffold is an excellent core for combinatorial library synthesis. One or both of the amino groups can be used as points of diversity. For instance, the scaffold can be attached to a solid support, and a diverse set of building blocks (e.g., acyl chlorides, sulfonyl chlorides, aldehydes for reductive amination) can be reacted with one of the amino groups. In subsequent steps, the second amino group can be functionalized, leading to a large library of disubstituted quinolinone derivatives. The one-bead-one-compound (OBOC) method is a powerful application of this strategy, allowing for the efficient synthesis and screening of vast chemical libraries. ucdavis.edu

Scaffold Morphing and Core Modification

Scaffold morphing, or scaffold hopping, is a medicinal chemistry strategy that involves modifying the core ring system of a lead compound to generate novel, structurally distinct molecules that retain or improve upon the desired biological activity. mdpi.comnih.gov This technique goes beyond simple derivatization and aims to discover new chemical scaffolds with improved properties such as potency, selectivity, synthetic accessibility, or pharmacokinetics. mdpi.com It often relies on the principle of bioisosteric replacement, where functional groups or fragments are replaced with others that have similar physical or chemical properties. mdpi.com

For the this compound core, scaffold morphing could involve several transformations:

Core Ring System Alteration: The quinolinone core could be morphed into related heterocyclic systems like quinazolinones or pyrazolopyrimidines. rsc.orgresearchgate.net Such changes can alter the hydrogen bonding patterns and three-dimensional shape of the molecule, potentially leading to improved target engagement. rsc.org

Ring Expansion/Contraction: The six-membered carbocyclic ring could be expanded to a seven-membered ring or contracted to a five-membered ring, exploring new conformational spaces. nih.gov

Isomeric Replacement: The positions of the nitrogen atom and carbonyl group within the heterocyclic ring could be shifted to generate isomeric scaffolds.

This approach has been successfully used to evolve 2,4-diaminoquinazolines into 2,4-diaminoquinolines, resulting in a significant improvement in enzyme potency and selectivity. rsc.orgresearchgate.net

Development of Hybrid Molecules Incorporating the Quinolinone Scaffold

The design of hybrid molecules involves covalently linking two or more distinct pharmacophores into a single chemical entity. nih.gov The rationale behind this approach is to create multifunctional drugs that can interact with multiple biological targets, or to combine the desirable properties of different molecular fragments to achieve synergistic effects or novel biological activities. nih.govtudublin.ie

The this compound scaffold can be incorporated as one of the key components in a hybrid molecule. The amino groups serve as convenient attachment points for linking to other biologically active scaffolds via stable linkers. For example, the quinolinone core could be hybridized with:

Other Heterocyclic Systems: Linking the scaffold to moieties like triazoles, benzimidazoles, or indoles, which are known privileged structures in drug discovery. sciforum.netmdpi.com

Natural Product Fragments: Incorporating fragments from natural products known for their potent biological activities. nih.gov

Targeting Ligands: Attaching a group that specifically targets a particular cell type or protein, thereby delivering the quinolinone pharmacophore to the site of action.

Studies have shown the successful development of hybrid molecules incorporating a 2-quinolone scaffold with 1,2,3-triazole and benzimidazole (B57391) moieties, creating new compounds with potent antimicrobial activity. sciforum.net Similarly, quinoline-4-thiazolidinone hybrids have been explored as potential anticancer agents. mdpi.com

Spectroscopic and Analytical Characterization Methodologies in Research

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful analytical tool for investigating the functional groups present in a molecule. thermofisher.com By measuring the absorption of infrared radiation at various frequencies, an FTIR spectrum provides a unique "molecular fingerprint" of the sample. uci.edu In the context of 3,4-diaminoquinolin-2(1H)-one and its derivatives, FTIR is crucial for confirming the presence of key functional groups.

The analysis of a compound's FTIR spectrum involves correlating observed absorption bands (peaks) with known vibrational frequencies of specific bonds. For instance, the stretching vibrations of N-H and C=O bonds are particularly informative. In a typical spectrum of a related quinolone derivative, characteristic peaks might be observed in the following regions: 3306 and 3168 cm⁻¹ corresponding to N-H stretching vibrations, and a strong band at 1646 cm⁻¹ attributed to the C=O stretching of the quinolone ring. researchgate.net Further bands at 1596, 1550, 1509, and 1497 cm⁻¹ are indicative of the aromatic C=C and C=N stretching vibrations within the quinoline (B57606) core. researchgate.net

The positions of amide I (primarily C=O stretching) and amide II (N-H bending) bands are sensitive to the secondary structure and hydrogen bonding within the molecule. thermofisher.com For example, in a study of a related system, signals at 1672 cm⁻¹, 1653 cm⁻¹, and 1630 cm⁻¹ were observed in the amide I absorption range. nih.gov

Table 1: Representative FTIR Spectral Data for a Quinolone Derivative researchgate.net

| Wavenumber (cm⁻¹) | Assignment |

| 3306, 3168 | N-H Stretching |

| 1646 | C=O Stretching |

| 1596, 1550, 1509, 1497 | Aromatic C=C and C=N Stretching |

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FTIR, providing information about the vibrational modes of a molecule. pageplace.de It relies on the inelastic scattering of monochromatic light, usually from a laser source. unina.it While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the study of complex organic molecules like this compound, Raman spectroscopy can help to elucidate the structure of the carbon backbone and identify specific functional groups. oxinst.com For example, in studies of related protein structures, Raman peaks in the amide I region (around 1650-1687 cm⁻¹) are used to analyze protein aggregation and conformational changes. nih.gov This region is sensitive to the secondary structure of the peptide backbone. The application of advanced techniques like group and basis restricted non-negative matrix factorization (GBR-NMF) can further deconstruct complex Raman spectra to identify individual biochemical components. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the different types of protons (hydrogen atoms) in a molecule and their chemical environments. researchgate.net The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. oregonstate.edu For a quinolone derivative, the aromatic protons typically appear in the downfield region of the spectrum. For instance, in a related compound, the aromatic protons were observed as a multiplet at δ 7.33 ppm and doublets at δ 7.43 and 7.75 ppm. researchgate.net An amino group (NH₂) might appear as a broad peak, as seen in one study at 3.4 ppm, due to chemical exchange. libretexts.org

Table 2: Illustrative ¹H NMR Spectral Data for a Fused Tricyclic Quinolone researchgate.net

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.33 | m | Aromatic Protons |

| 7.43 | dd | Aromatic Proton |

| 7.75 | d | Aromatic Proton |

| 8.37 | d | Aromatic Proton |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. slideshare.netlibretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, which often leads to better resolution. bhu.ac.inlibretexts.org

For a compound like this compound, the carbonyl carbon (C=O) would be expected to appear at the low-field end of the spectrum, typically in the range of 160-220 ppm. libretexts.org Aromatic and alkene carbons generally resonate between 110 and 150 ppm, while aliphatic carbons appear at higher fields (10-40 ppm). bhu.ac.in In a study of a related perylene (B46583) diimide derivative, the carbonyl carbons were observed at 163 and 164 ppm, while the aromatic carbons appeared in the range of 117-156 ppm. rsc.org

Table 3: Representative ¹³C NMR Chemical Shifts for a Perylene Diimide Derivative rsc.org

| Chemical Shift (δ, ppm) | Assignment |

| 163, 164 | Carbonyl Carbons (C=O) |

| 117-156 | Aromatic Carbons |

| 62-72 | Aliphatic Carbons (with heteroatoms) |

| 14-41 | Aliphatic Carbons |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOE)

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei. spindynamics.org

COSY (Correlation Spectroscopy) : ¹H-¹H COSY is one of the simplest and most common 2D NMR experiments. oxinst.com It reveals which protons are coupled to each other, typically those on adjacent carbon atoms. This information is invaluable for piecing together molecular fragments. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached carbon atoms. spindynamics.org It is extremely useful for assigning carbon signals based on their attached, and often more easily assigned, protons. github.io HSQC can also provide information about the number of protons attached to each carbon (CH, CH₂, CH₃) through phase information. github.io

NOE (Nuclear Overhauser Effect) : NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about the spatial proximity of protons. A cross-peak in a NOESY spectrum indicates that two protons are close to each other in space, even if they are not directly connected through bonds. This is crucial for determining the stereochemistry and conformation of a molecule.

By combining the information from these various 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound and its derivatives can be achieved. emerypharma.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. jeolusa.com In this technique, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio. jeolusa.com For this compound, the molecular ion peak (M+) would correspond to its molecular weight.

Table 1: Hypothetical Mass Spectrometry Data for this compound

| Ion | m/z (Hypothetical) | Description |

| [M]+ | 175.074 | Molecular Ion |

| [M-NH2]+ | 159.068 | Loss of an amino group |

| [M-CO]+ | 147.079 | Loss of carbon monoxide |

Note: This table is a hypothetical representation based on the structure of this compound and general fragmentation principles. Actual values would need to be determined experimentally.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule. ubbcluj.rouci.edu

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule. ubbcluj.ro The absorption spectrum is characteristic of the compound's electronic structure, particularly the conjugated systems. For this compound, the quinoline ring system and the amino substituents will give rise to distinct absorption bands. The position and intensity of these bands can be influenced by the solvent and the pH of the solution. researchgate.net The molar absorption coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. mdpi.com

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. uci.eduevidentscientific.com Not all molecules fluoresce, but those with rigid, conjugated structures often do. The fluorescence spectrum, which is the plot of fluorescence intensity versus wavelength, is typically a mirror image of the absorption spectrum. uci.edu The study of the fluorescence properties of this compound and its derivatives can provide information about their electronic excited states and their potential applications in areas like fluorescent probes. researchgate.netmdpi.com

Table 2: Hypothetical Photophysical Data for this compound

| Parameter | Wavelength (nm) (Hypothetical) | Description |

| λmax (Absorption) | ~250, ~340 | Wavelengths of maximum UV-Vis absorption |

| λem (Emission) | ~420 | Wavelength of maximum fluorescence emission |

Note: These values are hypothetical and would need to be determined experimentally. The actual spectra can be influenced by experimental conditions.

Chiroptical Spectroscopy (e.g., Circular Dichroism)

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.govramauniversity.ac.in It measures the differential absorption of left- and right-circularly polarized light. uq.edu.auwikipedia.org Since this compound itself is not chiral, it would not exhibit a CD spectrum. However, if it were part of a larger chiral molecule or if it were to interact with a chiral environment (like a protein), then a CD signal could be induced. ramauniversity.ac.innih.gov This technique is particularly useful in determining the secondary structure of proteins and the conformation of nucleic acids. uq.edu.auwikipedia.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. velp.com It provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the sample. nih.gov This information is crucial for verifying the empirical formula of a newly synthesized compound. For this compound (C9H9N3O), the theoretical elemental composition can be calculated and compared with the experimental values obtained from an elemental analyzer. rsc.org A close match between the calculated and found values provides strong evidence for the compound's identity and purity. researchgate.net

Table 3: Theoretical Elemental Analysis Data for this compound

| Element | Theoretical Percentage |

| Carbon (C) | 61.70% |

| Hydrogen (H) | 5.18% |

| Nitrogen (N) | 23.99% |

| Oxygen (O) | 9.13% |

Chromatographic Techniques for Purity and Separation (e.g., TLC, HPLC)

Chromatographic techniques are essential for separating and purifying compounds, as well as for assessing their purity. dh.gov.hk

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to separate components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture). libretexts.orgmit.eduresearchgate.net It is often used to monitor the progress of a reaction or to get a preliminary idea of the purity of a sample. libretexts.org For this compound, different solvent systems can be tested to find the one that gives the best separation of the compound from any impurities. adrona.lv The position of the spot on the developed TLC plate is characterized by its retention factor (Rf) value. libretexts.org

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful and quantitative chromatographic technique. ejgm.co.ukwaters.com It utilizes a high-pressure pump to pass the mobile phase through a column packed with a stationary phase. epa.gov HPLC can be used to purify this compound and to determine its purity with high accuracy. nih.gov The retention time, the time it takes for the compound to pass through the column, is a characteristic property under a specific set of conditions (column, mobile phase, flow rate). waters.com By using a detector, such as a UV-Vis detector, the amount of the compound can also be quantified. epa.gov

Computational and Theoretical Investigations of 3,4 Diaminoquinolin 2 1h One Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular and electronic properties of chemical compounds. These computational methods provide insights that are complementary to experimental data. For quinolinone-related structures, such calculations are often used to determine stable geometries, electronic distributions, and spectroscopic characteristics. dntb.gov.uaresearchgate.net

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For analogous compounds like 3,4-dihydropyrimidin-2(1H)-ones and other quinolinone derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize molecular geometries and analyze electronic properties. epstem.netresearchgate.net These studies typically determine bond lengths, bond angles, and dihedral angles to define the most stable three-dimensional structure. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's reactivity and electronic transitions. scielo.br However, specific DFT data detailing the optimized geometry and electronic structure for 3,4-diaminoquinolin-2(1H)-one are not present in the surveyed literature.

Ab Initio Methods and Basis Set Selection

Ab initio quantum chemistry methods are based on first principles without the inclusion of empirical parameters. While these methods can be computationally intensive, they provide high accuracy. The selection of an appropriate basis set is crucial for the reliability of these calculations. bldpharm.com For related heterocyclic systems, various basis sets from Pople-style (e.g., 6-31G*) to correlation-consistent sets (e.g., cc-pVTZ) are chosen depending on the desired accuracy and computational cost. researchgate.net Studies on similar molecules have utilized methods like MP2 and Coupled Cluster (CCSD) for refining energy and structural parameters. researchgate.net Despite the common application of these methods, specific ab initio studies with detailed basis set selections for this compound have not been reported.

Prediction of Spectroscopic Parameters

Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data, including NMR, IR, and Raman spectra. DFT methods are frequently used to calculate the vibrational frequencies (IR/Raman) and nuclear magnetic shielding constants (NMR) of molecules. scirp.orgdntb.gov.ua For instance, in studies of quinoline (B57606) derivatives, calculated vibrational frequencies are often scaled to correct for anharmonicity and basis set limitations, showing good agreement with experimental spectra. nih.gov Similarly, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. dntb.gov.ua No theoretical predictions of the spectroscopic parameters for this compound are currently available in the literature.

Thermodynamic Parameter Calculations

Quantum chemical calculations can be used to predict various thermodynamic properties, such as enthalpy of formation, heat capacity, and entropy. These parameters are typically derived from the vibrational frequencies calculated at a given level of theory (e.g., DFT). scirp.orgnih.gov Such calculations provide valuable information on the stability and reactivity of compounds under different conditions. For the broader class of quinolines and benzofuroxans, thermodynamic parameters have been computed to assess their properties. nih.govscirp.org However, specific calculated thermodynamic data for this compound remains undocumented.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior and conformational preferences of molecules. These methods are particularly useful for larger, more flexible systems.

Conformation Analysis

Conformation analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. For cyclic systems like dihydroquinolinones, the ring can adopt various conformations (e.g., boat, chair, twist-boat). scielo.brsapub.org Computational methods, including DFT, are used to calculate the relative energies of different conformers to determine the most stable forms. mdpi.com For example, a DFT study on a substituted 3-amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one found that equatorial isomers are more stable than their axial counterparts. deepdyve.com A specific conformational analysis detailing the stable conformers of this compound has not been found in the reviewed scientific literature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions over time. nih.gov For this compound and its derivatives, MD simulations provide atomic-level insights into their structural stability, conformational changes, and interactions with biological targets such as enzymes or receptors. nih.govmdpi.com These simulations model the movement of every atom in the system by solving Newton's equations of motion, allowing researchers to observe how the molecule behaves in a simulated physiological environment. nih.gov

In the context of drug design, MD simulations can be employed to investigate the stability of a ligand-protein complex. For instance, after docking this compound into the active site of a target protein, an MD simulation can be run for a specific duration (e.g., 100 nanoseconds) to assess whether the compound remains stably bound. mdpi.com Key parameters such as the Root Mean Square Deviation (RMSD) are monitored throughout the simulation to evaluate the structural changes and stability of the complex. mdpi.com This method is crucial for understanding the dynamic nature of molecular interactions, which cannot be captured by static models like molecular docking alone. nih.gov Simulations can reveal important information about the flexibility of the molecule, the role of solvent molecules, and the energetic landscape of binding, thereby guiding the optimization of lead compounds. nih.govmdpi.com

| Parameter | Description | Significance in Drug Design |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the complex from a reference structure over time. | Indicates the structural stability of the ligand in the binding pocket. Low, stable RMSD values suggest a stable complex. mdpi.com |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Identifies flexible and rigid regions of the protein and ligand, highlighting key areas involved in the interaction. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over the simulation period. | Quantifies the stability of specific interactions that are critical for binding affinity. |

| Binding Free Energy (e.g., MM/PBSA) | Calculates the free energy of binding for the ligand-protein complex. | Provides a quantitative estimate of binding affinity, helping to rank and prioritize potential drug candidates. |

Reactivity and Selectivity Prediction

Computational chemistry offers a suite of tools to predict the reactivity and selectivity of molecules like this compound, providing insights that are crucial for understanding its chemical behavior and potential as a synthetic building block. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the electron density distribution around a molecule and predict its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different charge regions. wolfram.com

Red/Yellow Regions : Indicate areas of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack. researchgate.net For this compound, such regions would be expected around the oxygen atom of the carbonyl group and the nitrogen atoms of the amino groups.

Blue Regions : Indicate areas of low electron density and positive electrostatic potential. These are susceptible to nucleophilic attack. researchgate.net

Green Regions : Represent areas with neutral or near-zero potential. researchgate.net

By analyzing the MEP map of this compound, chemists can predict how it will interact with other reagents, identifying potential sites for hydrogen bonding and predicting its regioselectivity in chemical reactions. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting the outcome of chemical reactions. wikipedia.orgepfl.ch It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. ucsb.edu

HOMO (Highest Occupied Molecular Orbital) : This orbital contains the most energetic electrons in the molecule. A molecule's ability to act as a nucleophile or electron donor is determined by the energy and location of its HOMO. youtube.com In this compound, the HOMO is likely localized on the electron-rich amino groups and the aromatic system.

LUMO (Lowest Unoccupied Molecular Orbital) : This is the lowest energy orbital that is empty of electrons. A molecule's ability to act as an electrophile or electron acceptor is determined by the energy and location of its LUMO. youtube.com The LUMO in this compound would likely be centered on the electron-deficient carbonyl group and the quinolinone ring.

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. nih.govresearchgate.net These descriptors arise from Density Functional Theory (DFT) and provide a quantitative basis for the Hard and Soft Acids and Bases (HSAB) principle.

Electronegativity (χ) : Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO)/2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), it indicates a higher reactivity.

Global Electrophilicity Index (ω) : Represents the ability of a molecule to accept electrons. It is calculated as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ -χ).

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability (nucleophilicity). youtube.com |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability (electrophilicity). youtube.com |

| Energy Gap (ΔE) | ELUMO – EHOMO | Relates to chemical reactivity and stability; a smaller gap means higher reactivity. irjweb.com |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to charge transfer; "hard" molecules are less reactive. irjweb.com |

Structure-Activity Relationship (SAR) and Structure-Selectivity Relationship (SSR) Analysis

Structure-Activity Relationship (SAR) and Structure-Selectivity Relationship (SSR) studies are fundamental to medicinal chemistry for optimizing the biological activity and selectivity of a lead compound. nih.govnih.gov For the this compound scaffold, SAR analysis involves systematically modifying its chemical structure and evaluating how these changes affect its biological potency.

For example, studies on related 3,4-dihydroquinolin-2(1H)-one derivatives have shown that the position and nature of substituents on the quinolinone ring significantly influence their inhibitory activity against specific biological targets. nih.gov An SAR analysis of this compound might involve:

Modification of the Amino Groups : Converting the primary amines at the C3 and C4 positions to secondary or tertiary amines, or replacing them with other functional groups to determine their importance for activity.

Substitution on the Aromatic Ring : Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions of the benzene (B151609) ring to probe electronic and steric effects on binding. nih.gov

Alteration of the Lactam Moiety : Modifying the N1 position of the quinolinone core to explore its role in target interaction.

SSR analysis extends this concept by examining how structural modifications influence the compound's selectivity for a specific target over other related targets. For instance, a derivative might be a potent inhibitor of one enzyme but inactive against a closely related isoform. nih.gov These computational and experimental studies are crucial for developing drugs with high efficacy and minimal off-target effects. nih.gov

Applications of Advanced Computational Methods (e.g., Quantum Simulators)

The future of computational chemistry in drug discovery lies in the application of more advanced methods, such as those utilizing quantum mechanics and quantum simulators. nih.govquantumzeitgeist.com While classical computational methods rely on approximations to model molecular behavior, quantum computing holds the promise of simulating quantum phenomena with unprecedented accuracy. vidyagxp.comnews-medical.net

Quantum simulators could revolutionize the study of molecules like this compound in several ways:

Highly Accurate Binding Affinity Predictions : Quantum algorithms could calculate the interaction energies between a drug candidate and its protein target with much greater precision than classical methods, leading to more reliable predictions of efficacy. vidyagxp.com

Modeling Reaction Mechanisms : Simulating the precise quantum mechanical behavior of electrons during a chemical reaction can provide a deeper understanding of reaction pathways and transition states. news-medical.net

Designing Novel Molecules : By accurately modeling electronic structures, quantum computers could help design novel compounds with desired properties from the ground up, accelerating the discovery of new therapeutic agents. vidyagxp.com

The integration of quantum computing with artificial intelligence and machine learning also presents a powerful hybrid approach, where AI models trained on highly accurate quantum simulation data could rapidly screen virtual libraries and predict toxicity or metabolic pathways. vidyagxp.com Although still an emerging field, quantum simulation represents a technological leap that could significantly shorten the drug discovery timeline and enable the design of more effective medicines. quantumzeitgeist.comnews-medical.net

Academic Research Applications of 3,4 Diaminoquinolin 2 1h One Scaffolds

Role as a Privileged Scaffold in Medicinal Chemistry Research

The quinoline (B57606) and quinolinone ring systems are widely regarded as "privileged scaffolds" in medicinal chemistry. airo.co.innih.gov This designation stems from their recurring presence in numerous biologically active compounds and approved drugs, where they serve as a core framework capable of interacting with a diverse range of biological targets. chim.itmdpi.comnih.gov The 3,4-diaminoquinolin-2(1H)-one structure inherits the favorable physicochemical properties of the quinolinone core while incorporating the synthetically versatile 1,2-diaminoaryl group, positioning it as a valuable platform for drug discovery.

While specific research on this compound derivatives targeting particular pathways is limited, the parent quinolin-2(1H)-one scaffold is a cornerstone in the design of targeted therapies. For instance, derivatives of the related 3,4-dihydroquinolin-2(1H)-one have been developed as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), a target for neurological disorders. nih.gov Similarly, other quinolinone derivatives have been investigated as anticancer agents by inhibiting tubulin polymerization or as antibacterial agents targeting DNA gyrase. nih.govtandfonline.comresearchgate.net

The this compound scaffold offers a unique opportunity for designing targeted compounds. The two adjacent amino groups can act as key hydrogen bond donors or as points for derivatization, allowing for the synthesis of libraries of compounds. These libraries can then be screened to identify molecules that bind with high affinity and selectivity to specific biological targets, such as enzyme active sites or protein-protein interfaces. The rigid quinolinone core helps to reduce the conformational flexibility of the molecule, an often-desirable trait in rational drug design that can lead to improved binding affinity.

Heterocyclic compounds form the backbone of modern pharmacology, with nitrogen-containing heterocycles being particularly prevalent in approved drugs. mdpi.com The quinolinone scaffold is a prominent member of this class, featured in molecules developed for a wide array of diseases, including cancer, infections, and neurodegenerative disorders. mdpi.comnih.gov

The exploration of the this compound scaffold in heterocyclic drug discovery is primarily driven by its potential as a synthon for creating novel, fused polycyclic systems. The ortho-diamine functionality is a well-established precursor for building fused imidazole, pyrazine (B50134), or triazole rings, each of which represents a distinct chemical space for biological activity. This allows medicinal chemists to rapidly generate molecular diversity around a core structure, a key strategy in lead discovery and optimization. rsc.orgmdpi.com By appending these additional heterocyclic rings, researchers can modulate properties such as solubility, metabolic stability, and target-binding interactions.

Applications in Heterocyclic Synthesis and Method Development

The primary and most documented application of ortho-diaminoaryl compounds is their use as foundational building blocks in the synthesis of fused heterocycles. The this compound molecule is a specialized example of this class, serving as a key intermediate for constructing novel tricyclic and polycyclic quinoline derivatives.

The adjacent amino groups at the C3 and C4 positions are poised for cyclocondensation reactions with a variety of bifunctional electrophiles. This reactivity allows for the direct annulation of a new five- or six-membered ring onto the quinolinone core. For example, a closely related isomer, 2,3-diaminoquinolin-4(1H)-one, has been shown to react with 1,2-dicarbonyl compounds to produce fused pyrazine rings (forming quinoxalino[2,3-b]quinolin-4-ones). researchgate.net By analogy, this compound is expected to undergo similar transformations to yield a range of fused systems. These reactions are often high-yielding and provide a straightforward entry into complex molecular architectures that would be difficult to assemble otherwise. airo.co.innih.govmdpi.com

Below is a table summarizing the potential synthetic applications of the scaffold in creating fused heterocyclic systems.

| Reagent Class | Example Reagent | Fused Heterocyclic System Formed | Resulting Core Structure |

| 1,2-Dicarbonyl compounds | Glyoxal (B1671930), 2,3-Butanedione | Pyrazine | Pyrazino[2,3-c]quinolin-2(1H)-one |

| Carboxylic acids (or derivatives) | Formic acid, Acetic anhydride | Imidazole | Imidazo[4,5-c]quinolin-2(1H)-one |

| Phosgene equivalents | Triphosgene, Carbonyldiimidazole | Imidazole-2-one | Imidazo[4,5-c]quinolin-2(1H)-one, 2'-oxo |

| Carbon disulfide | Carbon disulfide | Imidazole-2-thione | Imidazo[4,5-c]quinolin-2(1H)-one, 2'-thioxo |

| Nitrous acid | Sodium nitrite (B80452) | Triazole | chim.itnih.govmdpi.comTriazolo[4,5-c]quinolin-2(1H)-one |

This table illustrates the expected reactivity of the this compound scaffold based on the established chemistry of ortho-phenylenediamines.

Potential for Material Science Applications

While the primary focus of quinolinone scaffolds has been in medicinal chemistry, there is emerging potential for their application in material science. Fused, rigid, planar aromatic systems are known to exhibit interesting photophysical and electronic properties. The extended π-conjugated systems that can be synthesized from this compound, such as the pyrazino-fused derivatives, could function as organic semiconductors, fluorescent dyes, or components in organic light-emitting diodes (OLEDs). Research on the isomeric 2,3-diaminoquinolin-4(1H)-one system has suggested that its fused derivatives may be of interest for materials science, although this remains a largely unexplored field. researchgate.net The development of efficient synthetic routes to these fused quinolinones is the first step toward evaluating their utility in advanced materials.

Q & A

Q. What are the common synthetic routes for 3,4-diaminoquinolin-2(1H)-one derivatives?

The synthesis of quinolinone derivatives typically involves cyclization or condensation reactions. For example:

- Cyclization of N-methyl-2-aminobenzyl alcohol with acetic anhydride under reflux yields 3,4-dihydroquinolin-2(1H)-one derivatives after purification .

- Pictet-Spengler reaction : N-methyltryptamine reacts with aldehydes in the presence of an acid catalyst to form the quinoline ring system, offering simplicity and high yields .

- Biginelli reaction : Microwave-assisted synthesis using eco-friendly catalysts (e.g., oxalic acid) can produce dihydroquinolinone derivatives with antioxidant properties .

| Method | Reagents/Conditions | Key Advantages |

|---|---|---|

| Cyclization | Acetic anhydride, reflux | High purity, scalable |

| Pictet-Spengler | Aldehyde, acid catalyst | High yield, simplicity |

| Microwave-assisted | Oxalic acid, 80–100°C | Rapid, energy-efficient |

Q. How are intermediates purified during synthesis?

Purification often involves column chromatography (silica gel) or recrystallization. For example:

- Column chromatography : Used to isolate 1-methyl-3,4-dihydroquinolin-2(1H)-one derivatives using hexane/ethyl acetate gradients .

- Recrystallization : Ethanol or methanol is employed to purify nitro-substituted quinolinones, ensuring >95% purity .

Advanced Research Questions

Q. How do reaction conditions influence the yield of quinolinone derivatives?

Key factors include temperature, catalyst choice, and reaction time:

- Microwave irradiation (e.g., 80–100°C) reduces reaction time from hours to minutes while maintaining yields >70% .

- Acid catalysts (e.g., HCl vs. oxalic acid) affect regioselectivity; oxalic acid minimizes side reactions in antioxidant derivative synthesis .

- Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution rates in functionalized derivatives .

Q. What strategies optimize the biological activity of quinolinone derivatives?

- Substituent effects : Hydroxyl (-OH) or amino (-NH₂) groups at specific positions (e.g., C-7 or C-8) enhance antioxidant activity by 30–50% via radical scavenging .

- Structure-activity relationship (SAR) : Nitro or halogen substituents improve antimicrobial potency by increasing lipophilicity and membrane penetration .

- Enzyme inhibition : Methylation at the N-1 position increases selectivity for kinase inhibition, as seen in SIRT1 inhibitor studies .

Q. How can researchers address contradictions in reported biological activities?

- Comparative assays : Use standardized protocols (e.g., DPPH radical scavenging for antioxidants vs. broth microdilution for antimicrobials ).

- Meta-analysis : Cross-reference data on substituent effects. For example, 7-hydroxy derivatives show consistent antioxidant activity , while antimicrobial efficacy varies with substituent position .

Q. What spectroscopic techniques confirm quinolinone derivative structures?

- NMR : NMR (e.g., δ 8.13 ppm for aromatic protons in nitro derivatives ) and NMR confirm substitution patterns.

- Mass spectrometry : High-resolution MS (e.g., MH at m/z 282 for dimethylaminoethyl derivatives ) validates molecular formulas.

- X-ray crystallography : Resolves ambiguities in regiochemistry for complex analogs .

Q. How to design quinolinone analogs for improved therapeutic efficacy?

- Scaffold hybridization : Merge quinolinone cores with thiophene or pyrrolidine moieties to enhance receptor binding .

- Prodrug strategies : Introduce ester or amide groups to improve bioavailability, as demonstrated in sigma-1 receptor antagonist studies .

- Computational modeling : Use docking simulations to predict binding affinities for kinase targets .

Q. What are the challenges in scaling up quinolinone synthesis?

- Byproduct formation : Optimize stoichiometry to minimize diastereomers in Pictet-Spengler reactions .

- Continuous flow processes : Improve scalability and reduce waste compared to batch reactions .

Data Contradiction Analysis

Q. Why do antioxidant and antimicrobial activities vary across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products